molecular formula C17H22OS2 B14467284 3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone CAS No. 66124-76-3

3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone

Cat. No.: B14467284
CAS No.: 66124-76-3
M. Wt: 306.5 g/mol
InChI Key: AFYUJLAUNKGHKY-UHFFFAOYSA-N
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Description

3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone is an organic compound that features a cycloheptanone ring substituted with a 2-phenyl-1,3-dithiane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone typically involves the reaction of cycloheptanone with 2-phenyl-1,3-dithiane. This reaction is often catalyzed by a Lewis acid or a Brönsted acid. Common reagents used in the synthesis include 1,3-propanedithiol or 1,2-ethanedithiol in the presence of an acid catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄

    Substitution: LDA, NaH, RMgX (Grignard reagents)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons.

Scientific Research Applications

3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone involves its interaction with molecular targets through its dithiane moiety. This moiety can act as a nucleophile or an electrophile, depending on the reaction conditions. The compound can form stable intermediates with various substrates, facilitating different chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3-dithiane
  • 2,2-Diphenyl-1,3-dithiane
  • 2-Cyclohexyl-1,3-dithiane

Uniqueness

3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone is unique due to its cycloheptanone ring, which imparts distinct chemical properties compared to other dithiane derivatives

Properties

CAS No.

66124-76-3

Molecular Formula

C17H22OS2

Molecular Weight

306.5 g/mol

IUPAC Name

3-(2-phenyl-1,3-dithian-2-yl)cycloheptan-1-one

InChI

InChI=1S/C17H22OS2/c18-16-10-5-4-9-15(13-16)17(19-11-6-12-20-17)14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2

InChI Key

AFYUJLAUNKGHKY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)CC(C1)C2(SCCCS2)C3=CC=CC=C3

Origin of Product

United States

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